molecular formula C17H33NO2 B14371421 L-Proline, 1-dodecyl- CAS No. 90013-29-9

L-Proline, 1-dodecyl-

Cat. No.: B14371421
CAS No.: 90013-29-9
M. Wt: 283.4 g/mol
InChI Key: HQDYAJYJSMEVMM-INIZCTEOSA-N
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Description

L-Proline, 1-dodecyl- is a derivative of the amino acid L-Proline, where the proline molecule is modified with a dodecyl (12-carbon) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Proline, 1-dodecyl- can be synthesized through various methods. One common approach involves the reaction of L-Proline with a dodecyl halide (such as dodecyl bromide) in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for L-Proline, 1-dodecyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-dodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dodecyl chain can yield dodecanoic acid, while reduction can produce dodecyl alcohol .

Scientific Research Applications

L-Proline, 1-dodecyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Proline, 1-dodecyl- involves its interaction with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the proline moiety can interact with proteins, influencing their folding and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Proline, 1-dodecyl- include:

Uniqueness

L-Proline, 1-dodecyl- is unique due to its specific combination of a proline moiety and a long dodecyl chain. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

90013-29-9

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(2S)-1-dodecylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16(18)17(19)20/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1

InChI Key

HQDYAJYJSMEVMM-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCN1CCC[C@H]1C(=O)O

Canonical SMILES

CCCCCCCCCCCCN1CCCC1C(=O)O

Origin of Product

United States

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